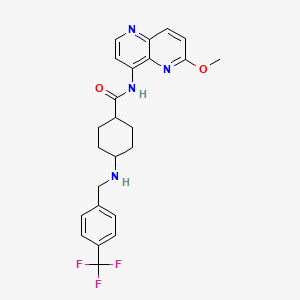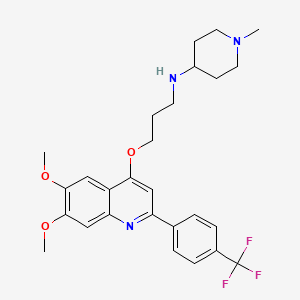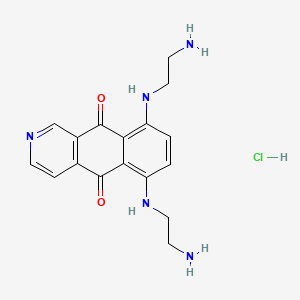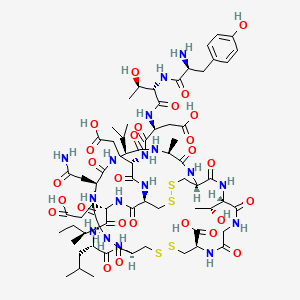
p38 MAPK-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p38 MAPK-IN-3 is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. This compound has been studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p38 MAPK-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
p38 MAPK-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
p38 MAPK-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology to investigate the effects of p38 MAPK inhibition on cell signaling, gene expression, and cellular responses to stress.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders. It has shown promise in preclinical studies for reducing inflammation and tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway.
Mecanismo De Acción
p38 MAPK-IN-3 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme in the MAPK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream targets, thereby modulating cellular responses to stress and inflammation. The molecular targets of this compound include various transcription factors and kinases involved in cell survival, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
SB203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with applications in cancer and inflammatory research.
Uniqueness
p38 MAPK-IN-3 is unique in its specific binding affinity and selectivity for the p38 MAPK pathway. Its distinct chemical structure allows for more targeted inhibition, potentially reducing off-target effects and improving therapeutic outcomes.
Propiedades
Fórmula molecular |
C22H17BrO2 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
(E)-3-[4-(4-bromophenoxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H17BrO2/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)25-21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |
Clave InChI |
UJDVTNCUWCRNKC-GIDUJCDVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)






![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)
